1-[(3,4-Dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Beschreibung
Eigenschaften
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2F3N2O/c21-17-5-4-12(6-18(17)22)10-27-11-15(7-14(9-26)19(27)28)13-2-1-3-16(8-13)20(23,24)25/h1-8,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLAIMOYTZAXFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN(C(=O)C(=C2)C#N)CC3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Substitution Reactions:
Nitrile Group Addition: The carbonitrile group is introduced via a nucleophilic substitution reaction, often using cyanide sources under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are fine-tuned to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(3,4-Dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, cyanides, and organometallic compounds are employed under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[(3,4-Dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Wirkmechanismus
The mechanism by which 1-[(3,4-Dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with 1-[(4-Chlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile
Key Differences :
Structural Implications :
Comparison with Hexahydroquinoline Derivatives ()
A structurally distinct analog, 2-Amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile (CAS 339318-77-3), shares the 3-(trifluoromethyl)phenyl group but differs in core structure and substituents :
- Core Structure: Hexahydroquinoline (saturated six-membered ring) vs. pyridine (aromatic).
- Substituents: The quinoline derivative includes a 2-amino group and a 1,3-benzodioxol-5-yl moiety, which may confer distinct electronic and steric properties.
- Pharmacokinetics: The saturated hexahydroquinoline core could improve metabolic stability but reduce aromatic interactions in target binding .
Data Table: Structural and Physicochemical Comparison
Research Findings and Hypotheses
- Electron-Withdrawing Effects : The 3-CF₃ and 3,4-dichloro groups in the target compound may enhance electron-withdrawing effects, stabilizing the pyridine ring and influencing reactivity or binding interactions.
- Steric Effects : The bulkier 3,4-dichlorophenylmethyl group in the target compound could hinder rotation or binding in sterically constrained active sites compared to the 4-chloro analog .
- Metabolic Stability: The pyridine core (target) is more prone to oxidation than the saturated hexahydroquinoline analog, which may reduce its metabolic half-life .
Notes
- Limitations : The provided evidence lacks explicit biological or pharmacological data, necessitating structural and physicochemical comparisons.
- Further Research : Experimental studies on solubility, logP, and target binding assays are required to validate hypotheses.
By integrating structural analysis and physicochemical predictions, this comparison highlights the nuanced roles of substituents and core modifications in drug design.
Biologische Aktivität
1-[(3,4-Dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its structure features a pyridine ring substituted with various functional groups, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity : The compound exhibits significant antibacterial properties against various strains of bacteria.
- Anticancer Potential : Studies have indicated that it may inhibit the growth of cancer cells through apoptosis induction.
- Enzyme Inhibition : It has been identified as an inhibitor of specific enzymes, which may contribute to its therapeutic effects.
Antimicrobial Activity
Research has shown that the compound demonstrates activity against several bacterial strains. For instance, it was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL. The results are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 100 |
| Escherichia coli | 150 |
| Bacillus subtilis | 200 |
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. A notable study involving human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. This suggests a promising role in cancer therapy.
Enzyme Inhibition Studies
The compound acts as an inhibitor for several key enzymes involved in metabolic pathways. Notably, it has shown inhibitory effects on carbonic anhydrase II (hCA II), a metalloenzyme implicated in various physiological processes. The inhibition constant (Ki) was determined to be around 10 nM, indicating potent activity.
Case Studies and Research Findings
- Case Study on Antibacterial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of this compound against multi-drug resistant strains. The results indicated that it could serve as a lead compound for developing new antibiotics.
- Cancer Cell Line Study : In a research article from Cancer Letters, the compound was tested on various cancer cell lines, including lung and colon cancer cells, where it exhibited significant growth inhibition and induced apoptosis through caspase activation pathways.
- Enzyme Inhibition Mechanism : A detailed study published in Bioorganic & Medicinal Chemistry Letters explored the binding interactions between the compound and hCA II using molecular docking simulations, confirming its potential as a therapeutic agent targeting metabolic disorders.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing 1-[(3,4-Dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile?
- Answer: The synthesis typically involves multi-step pathways, including condensation, cyclization, and functional group modifications. Key steps include:
- Step 1: Reacting a chlorobenzyl derivative (e.g., 3,4-dichlorobenzyl chloride) with a pyridine precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the pyridine backbone.
- Step 2: Introducing the trifluoromethylphenyl group via Suzuki-Miyaura coupling using a palladium catalyst and 3-(trifluoromethyl)phenylboronic acid.
- Step 3: Final cyclization and nitrile group introduction using cyanating agents like KCN or CuCN under controlled temperatures (60–80°C).
- Purification: Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended for high purity (>95%) .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Answer: Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–8.1 ppm) and nitrile carbon (δ ~115–120 ppm).
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm.
- X-ray Crystallography: Resolve crystal packing and substituent orientation, particularly for the dichlorophenyl and trifluoromethyl groups .
Q. What is the primary mechanism of action for this compound in biological systems?
- Answer: Preliminary studies suggest it acts as a cyclooxygenase (COX-2) inhibitor, binding to the enzyme’s active site via hydrophobic interactions with the dichlorophenyl and trifluoromethyl groups. Competitive inhibition assays (e.g., COX-2 IC₅₀ determination using fluorescence-based kits) are recommended to validate this mechanism .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Answer: Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). To address this:
- Standardize assays: Use identical cell lines (e.g., HT-29 for COX-2) and solvent controls (DMSO ≤0.1%).
- Dose-response curves: Generate IC₅₀ values across multiple replicates (n ≥ 6) to assess reproducibility.
- Computational modeling: Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities under different conditions .
Q. What strategies can optimize the structure-activity relationship (SAR) for enhanced COX-2 selectivity?
- Answer: Systematically modify substituents and evaluate bioactivity:
- Trifluoromethyl position: Compare meta- vs. para-substituted phenyl analogs using ³H-radioligand displacement assays.
- Dichlorophenyl group: Replace with mono- or tri-halogenated variants to assess steric/electronic effects.
- Nitrile group: Substitute with carboxylic acid or amide to probe hydrogen-bonding interactions.
- High-throughput screening (HTS): Use 384-well plates to test 100+ derivatives for COX-2/COX-1 selectivity ratios .
Q. How can metabolic stability and pharmacokinetic (PK) properties be improved for in vivo studies?
- Answer: Conduct in vitro ADME assays:
- Microsomal stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
- CYP450 inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
- Solubility enhancement: Formulate with cyclodextrins or PEG-based carriers to increase aqueous solubility (>50 µg/mL).
- In vivo PK: Administer orally (10 mg/kg) to Sprague-Dawley rats and measure plasma half-life (t₁/₂) using LC-MS/MS .
Q. What experimental approaches are recommended for assessing toxicity and off-target effects?
- Answer: Combine in vitro and in vivo models:
- In vitro cytotoxicity: Test against HEK-293 cells (48-hour MTT assay) to determine CC₅₀ values.
- hERG channel inhibition: Use patch-clamp electrophysiology to evaluate cardiac risk (IC₅₀ <10 µM indicates high risk).
- Ames test: Screen for mutagenicity in Salmonella typhimurium TA98/TA100 strains.
- Subacute toxicity: Administer daily doses (28 days) to rodents; monitor organ histopathology and serum biomarkers (ALT, creatinine) .
Q. How can synthetic yield and scalability be optimized for large-scale production?
- Answer: Implement process chemistry techniques:
- Flow chemistry: Use continuous-flow reactors to enhance trifluoromethylation efficiency (residence time: 20–30 min).
- Catalyst optimization: Screen Pd/XPhos systems for Suzuki-Miyaura coupling to reduce catalyst loading (<0.5 mol%).
- Design of Experiments (DoE): Apply factorial design to optimize reaction parameters (temperature, solvent polarity, stoichiometry).
- Green chemistry: Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
